2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol
Description
Properties
Molecular Formula |
C12H11F3N2S |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)11-7-10(16-5-6-18)8-3-1-2-4-9(8)17-11/h1-4,7,18H,5-6H2,(H,16,17) |
InChI Key |
POAJVTSNBNZECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCCS |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The predominant method for synthesizing 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves a nucleophilic aromatic substitution or amination reaction between a suitably substituted quinoline derivative and 2-aminoethanethiol. The key steps are:
- Starting Material: 2-(Trifluoromethyl)quinoline or its 4-chloro or 4-halo derivative, which serves as the electrophilic aromatic substrate.
- Nucleophile: 2-Aminoethanethiol, providing the amino and thiol functionalities.
- Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the amino group and facilitate nucleophilic attack.
- Temperature: Controlled heating (often reflux) is applied to promote the substitution reaction and improve yield.
- Solvent: Polar aprotic solvents or aqueous-organic mixtures are commonly used to dissolve reactants and support the reaction kinetics.
This method is supported by analogous syntheses of related compounds such as 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol, where the trifluoromethyl group is positioned differently on the quinoline ring but the preparation strategy remains similar.
Detailed Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-(Trifluoromethyl)quinoline-4-chloride + 2-aminoethanethiol, K2CO3 or NaOH, solvent (e.g., ethanol or DMF), reflux | Nucleophilic aromatic substitution where the amino group of 2-aminoethanethiol displaces the 4-chloro substituent on quinoline |
| 2 | Work-up: aqueous extraction, purification by recrystallization or chromatography | Isolation of pure 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol |
The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon bearing the leaving group (chloride), followed by proton transfers and stabilization of the product.
Optimization and Variations
- Base Selection: Sodium hydroxide and potassium carbonate are preferred bases; potassium carbonate is milder and often leads to fewer side reactions.
- Temperature Control: Heating to reflux enhances reaction rate but must be optimized to avoid decomposition.
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can increase solubility and reaction efficiency.
- Continuous Flow Synthesis: For industrial scale, continuous flow reactors have been reported to improve yield and purity by better controlling reaction parameters.
Related Synthetic Methods and Research Findings
- Intramolecular cyclization methods have been used to synthesize trifluoromethyl-substituted quinolines, which can serve as precursors for further functionalization with aminoethanethiol groups.
- Structural optimization of trifluoromethylquinoline derivatives, including variations in substitution patterns, has been explored to enhance biological activity, which indirectly informs synthetic strategies to access diverse analogs.
- Mannich base chemistry and aminomethylation reactions provide alternative routes to functionalize quinoline derivatives, though direct substitution with 2-aminoethanethiol remains the most straightforward for this compound.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2-(Trifluoromethyl)quinoline-4-chloride | Electrophilic aromatic substrate |
| Nucleophile | 2-Aminoethanethiol | Provides amino and thiol groups |
| Base | K2CO3 or NaOH | Facilitates nucleophilic substitution |
| Solvent | Ethanol, DMF, or DMSO | Polar solvents preferred |
| Temperature | Reflux (80–120 °C) | Optimized to maximize yield |
| Reaction time | Several hours (4–12 h) | Depends on scale and conditions |
| Purification | Recrystallization or chromatography | To isolate pure product |
Research Data and Analytical Confirmation
- Molecular formula: C12H11F3N2S
- Molecular weight: 272.29 g/mol
- Characterization typically includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing quinoline derivatives exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to improved bioavailability. Studies have shown that 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol can inhibit the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. The presence of the thiol group in its structure contributes to its ability to interact with microbial enzymes, thereby inhibiting their function. This property is particularly valuable in the development of new antimicrobial agents to combat resistant strains of bacteria .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in therapies aimed at conditions like Alzheimer's and Parkinson's disease. Research is ongoing to elucidate the mechanisms behind these effects and their therapeutic implications .
Material Science
Polymer Chemistry
In material science, 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol has been explored as a functional additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Experimental studies have shown that incorporating this compound into polymer matrices can lead to improved performance characteristics, such as increased resistance to thermal degradation and enhanced mechanical properties .
Fluorescent Materials
The compound's structural features allow it to act as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its ability to emit fluorescence upon excitation makes it suitable for use in fluorescent labeling techniques, which are crucial in biological research and diagnostics .
Environmental Applications
Heavy Metal Ion Detection
Due to its thiol functional group, 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol can form stable complexes with heavy metal ions. This property has been utilized in developing sensors for detecting trace amounts of heavy metals in environmental samples. Research indicates that this compound can selectively bind to specific metal ions, providing a basis for sensitive detection methods applicable in environmental monitoring .
Bioremediation Potential
The compound's capacity to chelate heavy metals also suggests potential applications in bioremediation strategies aimed at detoxifying contaminated environments. By facilitating the removal of toxic metals from soil and water, it could play a role in developing sustainable environmental cleanup technologies .
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| Anticancer Efficacy of Quinoline Derivatives | Cancer Therapy | Demonstrated significant inhibition of cancer cell proliferation; potential for drug development. |
| Antimicrobial Activity Assessment | Infection Control | Effective against multiple bacterial strains; promising for new antibiotic formulations. |
| Polymer Additive Research | Material Enhancement | Improved mechanical strength and thermal stability when incorporated into polymer matrices. |
| Heavy Metal Detection Study | Environmental Monitoring | High selectivity for heavy metal ions; potential for sensitive detection methods developed from this compound. |
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with molecular targets such as protein kinases. The compound inhibits the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition leads to the disruption of cellular signaling pathways, resulting in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Properties
Key Observations :
- Trifluoromethyl Positioning : The target compound’s single CF₃ group at position 2 contrasts with bis-CF₃ derivatives (e.g., ), which exhibit stronger electron-withdrawing effects and altered molecular packing.
- Conformational Flexibility : Unlike the folded conformation in bis-CF₃ derivatives (dihedral angle 41.64°; ), the target compound’s linear ethanethiol chain may favor extended conformations, influencing binding to biological targets.
Insights :
- Stability: Thiols are prone to oxidation, necessitating stabilization strategies (e.g., prodrugs) absent in thioether () or thiazolidinone () analogs.
- Crystallinity : Bis-CF₃ derivatives exhibit ordered helical chains (), whereas the target compound’s thiol may disrupt crystallization, affecting formulation.
Biological Activity
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a chemical compound with the molecular formula CHFNS and a molecular weight of approximately 272.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a reducing agent in biochemical reactions.
The compound is characterized by its trifluoromethyl group and a thiol functional group, which contribute to its reactivity and biological interactions. The presence of the quinoline moiety suggests potential interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | CHFNS |
| Molecular Weight | 272.29 g/mol |
| CAS Number | 1065076-10-9 |
Anticancer Properties
Recent studies suggest that compounds similar to 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol exhibit antiproliferative activity against various cancer cell lines. For instance, fluorinated quinoline derivatives have been shown to inhibit the growth of sensitive cancer cells by inducing apoptosis and disrupting cellular metabolism. The mechanism often involves the formation of reactive metabolites that bind to cellular macromolecules, leading to cytotoxic effects .
A notable study investigated the cytotoxic effects of fluorinated compounds on breast and renal cancer cells, demonstrating that these compounds could induce cell death through metabolic activation and binding to DNA, similar to other anticancer agents .
Thiol Activity
As a thiol-containing compound, 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol can act as a reducing agent , which is crucial in various biochemical processes. Thiols are known for their ability to protect against oxidative stress by donating electrons to reactive oxygen species (ROS), thus preventing cellular damage. This property is particularly significant in the context of drug resistance in cancer therapy, where oxidative stress plays a pivotal role in the survival of cancer cells .
Case Studies
-
Cytotoxicity in Cancer Cells :
A study focused on the effects of thiol-modifying agents on mitochondrial function revealed that intact thiol groups are essential for the binding of certain anticancer drugs like glibenclamide. This suggests that compounds like 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol could enhance the efficacy of existing therapies by modulating thiol levels in cells . -
Metabolic Activation :
Research into fluorinated benzothiazoles has shown that similar compounds can be metabolized by cytochrome P450 enzymes, leading to the production of reactive species that exhibit cytotoxicity against resistant cancer cell lines. This metabolic pathway may also apply to 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol, indicating its potential as a prodrug that requires metabolic activation for therapeutic efficacy .
Q & A
What are the recommended synthetic strategies for 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol?
Basic
Synthesis typically involves coupling 4-aminoquinoline derivatives with thiol-containing reagents. A common route is nucleophilic substitution using 2-mercaptoethylamine under basic conditions (e.g., NaH or EtN) in polar aprotic solvents like 1,2-dimethoxyethane (DME). Protecting the thiol group with trityl or acetyl moieties during synthesis prevents oxidation, followed by deprotection using trifluoroacetic acid (TFA) or mercaptoethanol. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (70–85%) .
How is the purity and structural integrity of this compound typically verified?
Basic
Structural confirmation employs H/C NMR to resolve quinoline protons (δ 7.5–8.5 ppm) and the -SCHCHNH- moiety (δ 2.7–3.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Thiol quantification uses Ellman’s assay (412 nm absorbance) .
What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?
Advanced
The trifluoromethyl group often exhibits positional disorder, requiring split-site refinement in SHELXL with occupancy parameters (e.g., 0.824(7) for primary orientation). Hydrogen bonding networks (e.g., O–H⋯O) are modeled using ORTEP-3 to visualize supramolecular interactions. Thermal motion is addressed via anisotropic displacement parameters (ADPs) for non-H atoms .
How can researchers analyze the reactivity of the thiol group in complex biological matrices?
Advanced
Fluorogenic maleimide probes (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) selectively label free thiols, enabling HPLC-FLD detection (λ/λ = 380/470 nm). Second-order rate constants () under varying pH (6.5–8.0) and redox conditions (GSH/GSSG ratios) quantify kinetic reactivity .
What precautions are necessary when handling this compound in experimental settings?
Basic
Store under inert atmosphere (N/Ar) at -20°C to prevent thiol oxidation. Include EDTA (1 mM) in buffers to chelate metal ions that catalyze degradation. Use amber vials to limit light exposure. Handle volatile byproducts in fume hoods .
What methodologies are suitable for studying the compound’s interactions with biomolecular targets?
Advanced
Surface plasmon resonance (SPR) quantifies binding kinetics (/) with immobilized targets. For structural insights, co-crystallization with proteins (e.g., glutathione reductase) is performed using hanging-drop vapor diffusion. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .
What are the key spectroscopic features of this compound in NMR analysis?
Basic
Quinoline aromatic protons (H-5 to H-8) appear as a multiplet (δ 7.5–8.5 ppm). The -SCHCHNH- group shows δ 2.7–3.1 ppm (CHS) and δ 3.3–3.6 ppm (CHN). F NMR resolves the CF group as a singlet (δ -60 to -70 ppm). NOESY confirms spatial proximity between the quinoline ring and thiol moiety .
How can researchers resolve discrepancies in biological activity data across different studies?
Advanced
Standardize assays (e.g., DPPH for antioxidant activity; IC = 15–25 μM). Control for thiol oxidation by pre-treating samples with tris(2-carboxyethyl)phosphine (TCEP). Cross-reference structural analogs (e.g., PubChem CID 10038-9) to identify substituent effects on activity .
What solvents and conditions are optimal for recrystallization?
Basic
Ethyl acetate/hexane (1:3 v/v) at 4°C yields needle-like crystals. For quinoline derivatives, slow evaporation from dichloromethane/methanol (1:1) achieves high-quality crystals. Monitor nucleation via polarized light microscopy; unit cell parameters are refined using SHELXL .
What strategies mitigate racemization or degradation during derivatization of the aminoethanethiol moiety?
Advanced
Chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce stereocontrol during synthesis. Conduct reactions at -78°C (dry ice/acetone bath) with non-nucleophilic bases (DBU). Enantiomeric excess (>98%) is confirmed via chiral HPLC (Chiralpak IA column, hexane/IPA) or circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
